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molecular formula C17H11Cl B022573 1-Chloromethylfluoranthene CAS No. 103395-25-1

1-Chloromethylfluoranthene

Cat. No. B022573
M. Wt: 250.7 g/mol
InChI Key: SPJBTHZWYOIYQR-UHFFFAOYSA-N
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Patent
US05241107

Procedure details

To a RB flask equipped with magnetic stirring bar, condenser, addition funnel, thermometer and N2 inlet line with bubbler was added 1-hydroxymethylfluoranthene (3B, 12.0 g, 0.052 mol), and dry PhCH3 (500 mL). To the mixture was added SOCl2 (Aldrich, 15.73 g, 0.132 mol, 9.5 mL) dropwise over 15 min. The mixture was then heated at 80° overnight and then refluxed for 1 h. The solvent was removed by rotary evaporation to give a crude off white solid. The material was redissolved in PhCH3 (300 mL) followed again by rotary evaporation. The process was repeated two additional times to give the crude product 1-chloromethylfluoranthene which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:17]2=[C:18]3[C:10]([C:11]4[C:16]2=[CH:15][CH:14]=[CH:13][CH:12]=4)=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1.O=S(Cl)[Cl:21]>C1(C)C=CC=CC=1>[Cl:21][CH2:2][C:3]1[C:17]2=[C:18]3[C:10]([C:11]4[C:16]2=[CH:15][CH:14]=[CH:13][CH:12]=4)=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OCC1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a RB flask equipped with magnetic stirring bar, condenser, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 80° overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a crude off white solid
CUSTOM
Type
CUSTOM
Details
followed again by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClCC1=CC=C2C=CC=C3C4=CC=CC=C4C1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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